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Compound Name: Asn-Val

Cat. No.: B132473

For Researchers, Scientists, and Drug Development Professionals

Core Introduction to the Asn-Val Dipeptide

The Asn-Val (Asparagine-Valine) dipeptide, denoted as NV in the single-letter code, is a
fundamental biomolecule composed of the amino acids L-asparagine and L-valine linked by a
peptide bond. As a naturally occurring dipeptide, it is recognized as a metabolite and can be
found in various biological systems.[1] While extensive research has focused on larger
peptides and proteins containing the Asn-Val sequence, the free dipeptide itself is an area of
growing interest, particularly in the fields of proteomics, metabolomics, and drug discovery.[2]
[3][4] This guide provides a comprehensive overview of the Asn-Val peptide, its
physicochemical properties, synthesis, analysis, and potential biological significance.

Nomenclature and Structural Representation

o Systematic Name: (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[5]

Sequence: Ash-Val

One-Letter Code: NV

Molecular Formula: CoH17N304[1][5]

Molecular Weight: 231.25 g/mol [1][5]
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Physicochemical Properties of Asn-Val

The physicochemical properties of the Asn-Val dipeptide are crucial for its behavior in
biological systems and for the development of analytical and purification methods. These
properties are summarized in the table below.

Property Value Reference

Molecular Weight 231.25 g/mol --INVALID-LINK--[1][5]
Molecular Formula CoH17N304 --INVALID-LINK--[1][5]
Monoisotopic Mass 231.12190603 Da --INVALID-LINK--[5]
Topological Polar Surface Area 136 A2 --INVALID-LINK--[5]
Hydrogen Bond Donors 4 --INVALID-LINK--
Hydrogen Bond Acceptors 5 --INVALID-LINK--
Rotatable Bond Count 6 --INVALID-LINK--
XLogP3 -5.3 --INVALID-LINK--[5]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Asn-Val

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a
standard method for the efficient synthesis of peptides like Asn-Val.

Workflow for Solid-Phase Synthesis of Asn-Val

Asn-val Dipeptide

Click to download full resolution via product page
Figure 1: Workflow for the solid-phase synthesis of Asn-Val.

Detailed Protocol:
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Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes
in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating
the resin with 20% piperidine in DMF for 20 minutes.

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
Amino Acid Coupling:

o In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HBTU (2.9 equivalents),
and DIPEA (6 equivalents) in DMF.

o Add the activated amino acid solution to the resin.
o Allow the coupling reaction to proceed for 2 hours at room temperature.
Washing: Wash the resin with DMF to remove unreacted reagents.

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain
protecting group by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid
(TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by
reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Column: C18 column.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient of mobile phase B is used to elute the peptide. The exact gradient
will need to be optimized.
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e Detection: UV absorbance at 214 nm and 280 nm.
Mass Spectrometry (MS):

o Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass
spectrometry can be used to confirm the molecular weight of the purified Asn-Val dipeptide
(Expected [M+H]* = 232.13).

Biological Significance and Potential Applications

While specific quantitative data on the biological activity of the free Asn-Val dipeptide is limited
in publicly available literature, the Asn-Val sequence appears in various biologically active
peptides and proteins, suggesting its importance in molecular recognition and function.

Potential Role in Signaling Pathways

Based on studies of related peptides, the Asn-Val dipeptide or peptides containing this motif
may interact with cellular signaling pathways.

a) Nrf2/Keapl Antioxidant Pathway:

A study on the tripeptide Val-Asn-Pro, identified from a traditional fermented food,
demonstrated its ability to mitigate oxidative stress by activating the Nrf2/Keap1l signaling
pathway.[6] This suggests that peptides containing the Asn-Val sequence may possess
antioxidant properties.

Keapl-Nrf2 Signaling Pathway
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Figure 2: Potential modulation of the Keap1-Nrf2 antioxidant pathway by Asn-Val containing
peptides.

Under normal conditions, Keapl targets the transcription factor Nrf2 for degradation.[7]
Oxidative stress, potentially influenced by antioxidant peptides, can inactivate Keapl, allowing
Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[7][8][9]

b) Cholecystokinin (CCK) Receptor Signaling:

Research on vasorelaxing dipeptides has shown that Asn-Ala can activate the cholecystokinin
(CCK) system.[10] Given the structural similarity, it is plausible that Asn-Val could also interact
with CCK receptors, which are G-protein coupled receptors (GPCRS) involved in various
physiological processes.[11][12]

Cholecystokinin A (CCKA) Receptor Signaling Pathway
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Figure 3: Hypothetical activation of the CCKA receptor signaling pathway by Asn-Val.
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Binding of a ligand to the CCKA receptor can activate the Gq protein, leading to the activation
of phospholipase C (PLC).[11][13] PLC then generates the second messengers IP3 and DAG,
which trigger calcium release and activate protein kinase C (PKC), respectively, culminating in
a cellular response.[11][13]

Role in Protein Structure and Function

The Asn-Val sequence is found in various proteins where it can contribute to their structure
and function. For instance, in a synthetic peptide derived from alpha-fetoprotein, the Val> and
Asn® residues were found to be essential for its anti-breast cancer activity, indicating their role
in the peptide's pharmacophore.[14]

Applications in Drug Development

Dipeptides are increasingly being investigated as therapeutic agents and as components of
drug delivery systems.[15] Their small size, potential for biological activity, and the ability to be
chemically modified make them attractive candidates for drug development. The potential
antioxidant and signaling modulatory effects of Asn-Val containing peptides suggest they could
be explored for conditions related to oxidative stress or disorders involving the CCK system.

Quantitative Data

Specific quantitative data for the free Asn-Val dipeptide, such as receptor binding affinities (Kd,
Ki) or enzyme kinetic parameters (Km, Vmax, kcat), are not readily available in the current
scientific literature. The tables below are provided as a template for such data, should it
become available through future research.

Table 1: Potential Receptor Binding Affinity of Asn-Val

Receptor

Ligand Binding Assay Kd/Ki (nM) Reference
Target
e.g., Radioligand
e.g., CCKA-R Asn-Val o N/A N/A
Binding
e.g., CCKB-R Asn-Val e.g., SPR N/A N/A

Table 2: Potential Enzymatic Kinetics of Asn-Val
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Conclusion and Future Directions

The Asn-Val dipeptide represents a fundamental building block of proteins with emerging
interest as a standalone bioactive molecule. While its physicochemical properties are well-
defined and its synthesis is achievable through standard protocols, a significant gap exists in
the understanding of its specific biological functions and quantitative interactions with cellular
targets. Future research should focus on screening the Asn-Val dipeptide against various
receptors and enzymes to elucidate its potential therapeutic applications. Investigating its role
in metabolic and signaling pathways, particularly in the context of oxidative stress and
gastrointestinal physiology, will be crucial in unlocking the full potential of this simple yet
intriguing biomolecule. The methodologies and potential pathways outlined in this guide provide
a framework for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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